![molecular formula C12H10N4 B13034759 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both pyrrole and pyrazine rings in its structure makes it a versatile scaffold for drug discovery and other scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . One common method starts with the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . This reaction proceeds through a series of cyclization steps to form the desired pyrrolopyrazine scaffold .
Industrial Production Methods
Industrial production of this compound often employs transition-metal-free strategies and microwave irradiation to enhance reaction efficiency and selectivity . These methods allow for the large-scale synthesis of the compound with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions, such as halogenation and alkylation, are commonly used to introduce functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By binding to these kinases, the compound can modulate their activity and affect various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[3,4-b]pyrazine
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of a phenyl group at the 7-position . This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery and other research applications .
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI-Schlüssel |
NDXKYVJHBNQBKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

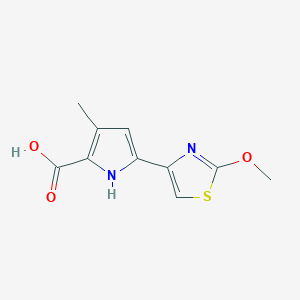
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
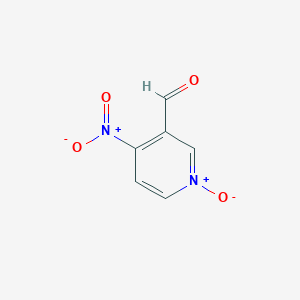

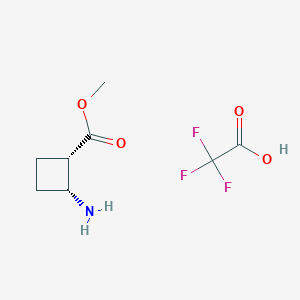
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
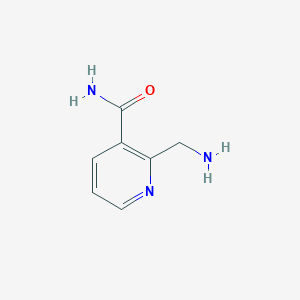
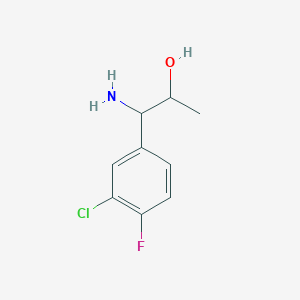
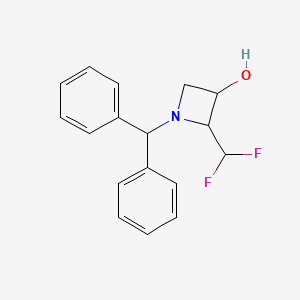
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)

